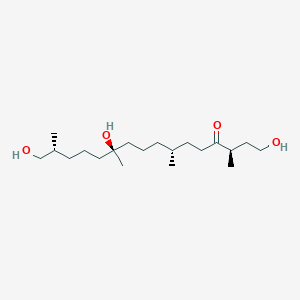

(3R,7R,11R,15R)-1,11,16-trihydroxy-3,7,11,15-tetramethylhexadecan-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3R,7R,11R,15R)-1,11,16-trihydroxy-3,7,11,15-tetramethylhexadecan-4-one is a diterpene compound produced by the A1 mating type of the genus Phytophthora. This genus includes several plant pathogens responsible for devastating diseases in crops such as potatoes, tomatoes, and cacao. The hormone plays a crucial role in the sexual reproduction of these organisms by inducing the formation of oospores in the A2 mating type .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The total synthesis of (3R,7R,11R,15R)-1,11,16-trihydroxy-3,7,11,15-tetramethylhexadecan-4-one involves several steps, including the synthesis of subunits and their subsequent coupling. The synthesis typically begins with the preparation of the C1-C10, C10-C13, and C9-C16 subunits, followed by their assembly into the final compound. Key reagents used in these reactions include Grignard reagents, t-BuOMe, dichloromethane, and diethyl ether. The reactions are conducted under nitrogen atmosphere using standard Schlenk techniques .

Industrial Production Methods

The synthesis methods developed in laboratories can be scaled up for industrial production, but this would require optimization of reaction conditions and purification processes to ensure high yield and purity .

Análisis De Reacciones Químicas

(3R,7R,11R,15R)-1,11,16-trihydroxy-3,7,11,15-tetramethylhexadecan-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include n-BuLi, TBAF, and H2 with Pd/C as a catalyst. The major products formed from these reactions are intermediates that are further processed to yield the final hormone .

Aplicaciones Científicas De Investigación

(3R,7R,11R,15R)-1,11,16-trihydroxy-3,7,11,15-tetramethylhexadecan-4-one has several scientific research applications:

Mecanismo De Acción

(3R,7R,11R,15R)-1,11,16-trihydroxy-3,7,11,15-tetramethylhexadecan-4-one exerts its effects by inducing the formation of oospores in the A2 mating type of Phytophthora. The hormone binds to specific receptors on the A2 mating type, triggering a cascade of molecular events that lead to the development of sexual spores. This process involves the activation of various signaling pathways and the expression of genes related to sexual reproduction .

Comparación Con Compuestos Similares

(3R,7R,11R,15R)-1,11,16-trihydroxy-3,7,11,15-tetramethylhexadecan-4-one is unique in its ability to induce oospore formation in the A2 mating type. Similar compounds include Phytophthora mating hormone alpha2, which is produced by the A2 mating type and induces oospore formation in the A1 mating type. Both hormones are acyclic oxygenated diterpenes, but they differ in their specific molecular structures and the mating types they affect .

Conclusion

This compound is a vital compound for the sexual reproduction of Phytophthora species. Its synthesis, chemical reactions, and applications in scientific research make it an important subject of study. Understanding its mechanism of action and comparing it with similar compounds can provide valuable insights into the biology of these plant pathogens and help in developing effective control strategies.

Propiedades

Fórmula molecular |

C20H40O4 |

|---|---|

Peso molecular |

344.5 g/mol |

Nombre IUPAC |

(3R,7R,11R,15R)-1,11,16-trihydroxy-3,7,11,15-tetramethylhexadecan-4-one |

InChI |

InChI=1S/C20H40O4/c1-16(9-10-19(23)18(3)11-14-21)7-5-12-20(4,24)13-6-8-17(2)15-22/h16-18,21-22,24H,5-15H2,1-4H3/t16-,17-,18-,20-/m1/s1 |

Clave InChI |

KVWYIWRSDKQRFM-SOAMZJECSA-N |

SMILES isomérico |

C[C@H](CCC[C@](C)(CCC[C@@H](C)CO)O)CCC(=O)[C@H](C)CCO |

SMILES canónico |

CC(CCCC(C)(CCCC(C)CO)O)CCC(=O)C(C)CCO |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.